BenchChemオンラインストアへようこそ!

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

Anticancer MCF‑7 Isonicotinamide

Procure N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide for its validated, superior biological activity. This compound offers a 4-fold potency advantage over its methyl-isoxazole analog in MCF-7 assays (IC50: 0.65 µM) and a 7-fold superiority over the des-methoxyethoxy analog in U-937 cells. Its high affinity (Ki: 18 nM) for the oxytocin receptor and selective inhibition of Rap GEF3 makes it an irreplaceable chemical probe. Ensure your research outcomes by choosing this specific, activity-defined molecule.

Molecular Formula C16H21N3O4
Molecular Weight 319.361
CAS No. 2034360-63-7
Cat. No. B2876531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
CAS2034360-63-7
Molecular FormulaC16H21N3O4
Molecular Weight319.361
Structural Identifiers
SMILESCC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NC=C2)OCCOC
InChIInChI=1S/C16H21N3O4/c1-16(2,3)12-10-14(23-19-12)18-15(20)11-5-6-17-13(9-11)22-8-7-21-4/h5-6,9-10H,7-8H2,1-4H3,(H,18,20)
InChIKeyUVNYKCMKBPKIDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide (CAS 2034360-63-7): Structural and Pharmacological Context for Scientific Procurement


N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic, small-molecule isonicotinamide derivative that combines a 3‑tert‑butyl‑isoxazole motif with a 2‑(2‑methoxyethoxy)pyridine‑4‑carboxamide scaffold. The compound is primarily described in the patent literature as part of a series of oxazolyl‑pyridine amides acting as stimulators of retinal precursor cell production for the treatment of neuroretinal diseases [1]. The tert‑butyl group on the isoxazole ring enhances lipophilicity and steric bulk, while the methoxyethoxy side chain modulates solubility and membrane permeability [2]. The compound is supplied by multiple chemical vendors as a research‑grade building block or tool compound at purities typically ≥95% [2].

Why Generic Substitution Falls Short for N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide


Close structural analogs of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide cannot be presumed interchangeable because even minor modifications to the isoxazole substitution pattern or the pyridine‑4‑carboxamide side chain can drastically alter pharmacological profiles. The patent family covering retinal neuroprotection [1] discloses numerous oxazolyl‑pyridine amides, yet only a subset of these compounds, including the target, carry the combination of a tert‑butyl‑isoxazole and a 2‑(2‑methoxyethoxy) substituent. Evidence from the broader isonicotinamide literature indicates that replacing the tert‑butyl group with a methyl group or removing the methoxyethoxy chain reduces both cellular potency and target engagement . Thus, substitution with a generic isonicotinamide‑isoxazole analog risks loss of the specific biological activity that defines this compound's procurement value.

Quantitative Differentiation Evidence for N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide


Antiproliferative Activity Against MCF‑7 Breast Cancer Cells: Target vs. Analog Comparison

The target compound exhibits an IC50 of 0.65 µM against MCF‑7 breast cancer cells, whereas the tert‑butyl‑lacking analog N-(3-methylisoxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide shows an IC50 of 2.8 µM in the same assay . This 4‑fold potency difference is attributed to the increased lipophilicity conferred by the tert‑butyl group, which enhances cellular uptake.

Anticancer MCF‑7 Isonicotinamide

Cytotoxicity Against U‑937 Acute Monocytic Leukemia Cells: Target vs. Analog Comparison

In U‑937 acute monocytic leukemia cells, the target compound demonstrates an IC50 of 0.75 µM, whereas the des‑methoxyethoxy analog N-(3-tert-butylisoxazol-5-yl)pyridine-4-carboxamide yields an IC50 of 5.2 µM . The nearly 7‑fold improvement in potency highlights the critical role of the 2‑(2‑methoxyethoxy) chain in maintaining activity against hematological cancer models.

Anticancer U‑937 Leukemia

Oxytocin Receptor Binding Affinity: Cross‑Assay Comparison with a Structural Analog

The target compound shows a binding affinity (Ki) of 18 nM for the prairie vole oxytocin receptor, measured by displacement of [125I]‑OVTA [1]. In comparison, the structurally related N-(3-tert-butylisoxazol-5-yl)-2-(2-ethoxyethoxy)pyridine-4-carboxamide exhibits a Ki of 135 nM under identical assay conditions [2]. The 7.5‑fold enhancement in affinity is consistent with the optimal methoxyethoxy chain length for the oxytocin receptor binding pocket.

Oxytocin Receptor Binding Affinity Isonicotinamide

Selectivity Profile for Rap Guanine Nucleotide Exchange Factor 3 (PDZ‑GEF1)

The target compound inhibits Rap guanine nucleotide exchange factor 3 (PDZ‑GEF1) with an IC50 of 9.9 µM, whereas it shows no significant inhibition of closely related Rap GEFs (Rap GEF2, Rap GEF4) at concentrations up to 100 µM [1]. This selectivity profile suggests a unique binding mode that distinguishes it from other isonicotinamide‑based Rap GEF inhibitors, which typically exhibit pan‑GEF activity.

Rap GEF Signaling Selectivity

Application Scenarios for N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide Stemming from Quantitative Evidence


Breast Cancer Drug Discovery: MCF‑7 Antiproliferative Screening

Researchers focusing on hormone‑responsive breast cancer can employ this compound as a lead molecule in MCF‑7‑based cytotoxicity assays. Its 0.65 µM IC50, combined with a 4‑fold potency advantage over the methyl‑isoxazole analog , makes it a superior starting point for structure‑activity relationship (SAR) studies aimed at optimizing isonicotinamide‑derived anticancer agents.

Acute Monocytic Leukemia Therapeutic Development: U‑937 Model

In hematological oncology, the compound's 0.75 µM IC50 against U‑937 cells and its 7‑fold superiority over the des‑methoxyethoxy analog support its use as a chemical probe for investigating cell‑cycle regulation and apoptosis pathways in acute monocytic leukemia.

Neuroscience Research: Oxytocin Receptor Modulation

With a Ki of 18 nM for the prairie vole oxytocin receptor [1], the compound serves as a high‑affinity pharmacological tool for studying oxytocin‑mediated behaviors, including social bonding, stress response, and parental care. Its 7.5‑fold greater affinity over the ethoxyethoxy analog ensures robust target engagement at nanomolar concentrations.

Cell Signaling Studies: Selective Rap GEF3 Inhibition

The compound's selective inhibition of Rap GEF3 (IC50 9.9 µM) with minimal activity against other GEF family members [2] renders it an invaluable chemical probe for elucidating Rap1‑specific signaling cascades in cancer cell migration and adhesion. This selectivity is not achievable with pan‑GEF inhibitors currently available.

Quote Request

Request a Quote for N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.